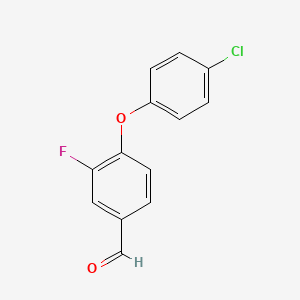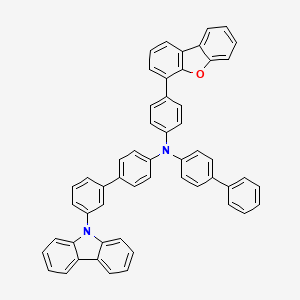
Biphenyl-4-yl-(3'-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl-4-yl-(3’-carbazol-9-yl-biphenyl-4-yl)-(4-dibenzofuran-4-yl-phenyl)-amine is a complex organic compound that features multiple aromatic rings and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of Biphenyl Units: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Carbazole Incorporation: The carbazole unit can be introduced via Buchwald-Hartwig amination, where an aryl halide reacts with carbazole in the presence of a palladium catalyst and a base.
Dibenzofuran Attachment: This step might involve a similar coupling reaction, ensuring the dibenzofuran unit is correctly positioned on the phenyl ring.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow chemistry to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atom in the amine group.
Reduction: Reduction reactions could target the aromatic rings, potentially leading to hydrogenation.
Substitution: Electrophilic aromatic substitution reactions could occur, especially on the biphenyl and carbazole units.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products would depend on the specific reaction conditions but could include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Organic Semiconductors: The compound’s electronic properties make it a candidate for use in organic semiconductors.
Light-Emitting Diodes (LEDs): Its ability to emit light when electrically excited could be harnessed in LED technology.
Biology and Medicine
Drug Development: While not directly related, similar compounds have been studied for their potential as pharmaceutical agents due to their complex structures and interactions with biological molecules.
Industry
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. In the context of organic semiconductors, it would involve the movement of electrons through the aromatic rings and heterocyclic structures. The molecular targets and pathways would include the electronic orbitals of the aromatic systems and the interactions between different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl Compounds: Other biphenyl derivatives with different substituents.
Carbazole Derivatives: Compounds featuring the carbazole unit but with different attached groups.
Dibenzofuran Compounds: Molecules with the dibenzofuran structure but varying side chains.
Propriétés
Formule moléculaire |
C54H36N2O |
|---|---|
Poids moléculaire |
728.9 g/mol |
Nom IUPAC |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-N-(4-dibenzofuran-4-ylphenyl)-4-phenylaniline |
InChI |
InChI=1S/C54H36N2O/c1-2-12-37(13-3-1)38-24-30-42(31-25-38)55(44-34-28-40(29-35-44)46-19-11-20-50-49-18-6-9-23-53(49)57-54(46)50)43-32-26-39(27-33-43)41-14-10-15-45(36-41)56-51-21-7-4-16-47(51)48-17-5-8-22-52(48)56/h1-36H |
Clé InChI |
WGVOIXYRSUNFEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=C(C=C8)C9=CC=CC1=C9OC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
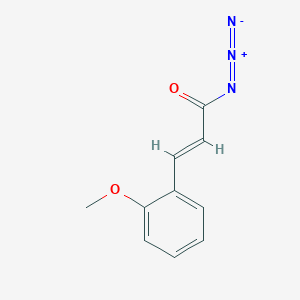
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
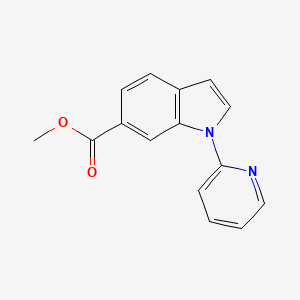
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)


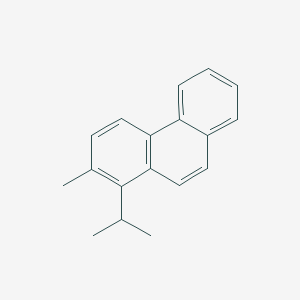
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)
![2,4,9-Triphenylbenzo[f]isoindole-1,3-dione](/img/structure/B14134254.png)

